6-Isopropoxy-9-oxoxanthene-2-carboxylic acid
Overview
Description
6-Isopropoxy-9-oxoxanthene-2-carboxylic acid, also known as AH 6809, is a member of xanthones . It has the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid are not available, it’s known that this compound has affinity for the human EP2 receptor .Physical And Chemical Properties Analysis
This compound is a crystalline solid or supercooled liquid . It has a molecular weight of 298.29 g/mol .Scientific Research Applications
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- Application Summary : AH6809 is used as a prostaglandin E2 receptor 1 & 2 (EP1/2) antagonist . It is used to analyze its effects on cyclooxygenase-2 /prostaglandin E2 (COX-2/PGE2) signaling in the angiogenic feedback of endothelial cells to hypoxia .
- Results or Outcomes : The results of these studies would provide insights into the role of EP1/2 in angiogenic feedback to hypoxia .
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- Application Summary : AH6809 plays a role in antagonizing the proliferation of non-small cell lung cancer cell lines .
- Results or Outcomes : The outcomes of these studies could provide valuable information about the role of AH6809 in antagonizing the proliferation of non-small cell lung cancer cell lines .
properties
IUPAC Name |
9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFFXPQJLZFABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187106 | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
CAS RN |
33458-93-4 | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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